molecular formula C12H17N3O3 B2891777 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034476-92-9

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2891777
CAS No.: 2034476-92-9
M. Wt: 251.286
InChI Key: XRKZTKIBEKBSDC-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridazine moiety, and a methoxy group

Preparation Methods

The synthesis of 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyridazine moiety. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine moieties play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyridazine derivatives. What sets 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds are pyrrolidine-2-one and pyridazinone derivatives .

Biological Activity

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound with a complex structure that includes a pyrrolidine ring and a methylpyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H19_{19}N3_{3}O3_{3}, with a molecular weight of approximately 265.31 g/mol. The structure features a methoxy group, a pyrrolidine ring, and a 6-methylpyridazine moiety, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives containing pyrrolidine and pyridazine structures. While specific data on this compound is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organisms
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus, E. coli
2,4,6-tripyrrolidinochlorobenzene0.025E. coli
2-Methoxy-1-(3-(6-methylpyridazin-3-yloxy)piperidin-1-yl)ethanoneTBDTBD

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

The mechanism by which compounds like this compound exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies suggest that similar compounds may inhibit key enzymes in bacterial pathways or disrupt cell membrane integrity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Antibacterial Screening : A study evaluated the antibacterial activity of various pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antimicrobial efficacy (MIC values ranging from 4.69 to 22.9 µM against various strains) .
  • Antifungal Properties : In vitro tests demonstrated antifungal activity against Candida albicans and Fusarium oxysporum for related compounds, suggesting potential applications in treating fungal infections .

Properties

IUPAC Name

2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-3-4-11(14-13-9)18-10-5-6-15(7-10)12(16)8-17-2/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKZTKIBEKBSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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